1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives typically involves multi-step processes starting from commercially available precursors. For example, Díaz et al. (2017) described the efficient preparation of 4-acylaminopyrazolo[3,4-d]pyrimidines, active on the sigma-1 receptor, using a two to three-step process starting from 1H-pyrazolo[3,4-d]pyrimidin-4-amine (Díaz et al., 2017). Another example is the three-component microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the versatility and efficiency of modern synthetic methods (Jiansheng Ng et al., 2022).
Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives has been elucidated through various analytical techniques. Ogurtsov and Rakitin (2021) confirmed the structure of a synthesized compound through comprehensive analytical methods, including high-resolution mass spectrometry and X-ray analysis, highlighting the compound's functional and structural versatility (Ogurtsov & Rakitin, 2021).
Chemical Reactions and Properties
1H-Pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives participate in various chemical reactions, showcasing a broad spectrum of chemical properties. This includes nucleophilic substitution reactions leading to functionally diverse compounds with significant pharmacological activities (V. A. Ogurtsov et al., 2021).
Physical Properties Analysis
The physical properties of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives, such as solubility, melting points, and stability, are crucial for their application in drug formulation and chemical synthesis. These properties are often determined experimentally and are essential for the compound's practical applications in medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, pKa, and electrophilic/nucleophilic sites, define the interactions and transformations that 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives undergo. Understanding these properties is vital for designing new compounds with desired biological activities and chemical stability.
- (Díaz et al., 2017)
- (Jiansheng Ng et al., 2022)
- (V. A. Ogurtsov et al., 2021)
Scientific Research Applications
Application in Cancer Treatment
- Scientific Field: Oncology
- Summary of the Application: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been synthesized and evaluated for their potential as anticancer agents . They have been found to inhibit the growth of various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung cancer) .
- Methods of Application: The compounds were synthesized and then tested in vitro for their cytotoxic activity against the cancer cell lines . The most potent compounds were also tested for their inhibitory activity against CDK2/cyclin A2 .
- Results: The compounds showed significant cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . The most potent compounds showed significant inhibitory activity against CDK2/cyclin A2 with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM .
Application in Antibacterial Treatment
- Scientific Field: Microbiology
- Summary of the Application: Pyrazolo[3,4-d]pyrimidines have been tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Methods of Application: The compounds were synthesized and then tested in vitro for their antibacterial activity against S. aureus and E. coli .
- Results: The results of these tests are not specified in the available data .
Application in Kinase Inhibition
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Pyrazolo[3,4-d]pyrimidines have been used as a scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .
- Methods of Application: The compounds were synthesized and then tested for their inhibitory activity against various kinases .
- Results: Several pyrazolo[3,4-d]pyrimidines have progressed to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .
Application in CDK2 Inhibition
- Scientific Field: Medicinal Chemistry
- Summary of the Application: A new set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .
- Methods of Application: The compounds were synthesized and then tested for their inhibitory activity against CDK2/cyclin A2 .
- Results: The most potent compounds revealed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM .
Application in Anticancer Kinase Inhibitors
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of anticancer kinase inhibitors . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .
- Methods of Application: The compounds were synthesized and then tested for their inhibitory activity against various kinases .
- Results: Several pyrazolo[3,4-d]pyrimidines have progressed to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .
Application in CDK2 Inhibition
- Scientific Field: Medicinal Chemistry
- Summary of the Application: A new set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .
- Methods of Application: The compounds were synthesized and then tested for their inhibitory activity against CDK2/cyclin A2 .
- Results: The most potent compounds revealed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM .
Future Directions
The future directions for research on 1H-Pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives could involve further exploration of their biological activities and potential applications. For instance, the discovery of potent inhibitors targeting specific kinases could lead to the development of new therapeutic agents for various diseases .
properties
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCPRYRLDOSKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC=NC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062362 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |
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Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
2380-63-4, 20289-44-5 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2380-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1393 | |
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Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432 | |
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Record name | 4-aminopyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-AZA-7-DEAZAADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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